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Abstract
Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that

serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its

quinoline core is a recognized "privileged scaffold," frequently incorporated into molecules with

significant biological activity.[1][2][3][4] The strategic placement of a reactive chlorine atom at

the 2-position and a versatile methyl ester at the 6-position makes this molecule an ideal

starting point for the development of compound libraries targeting a range of therapeutic areas,

from oncology to infectious diseases.[5][6] This guide provides a comprehensive overview of

the known and predicted physicochemical properties of methyl 2-chloroquinoline-6-
carboxylate, its characteristic reactivity, and validated experimental protocols for its

modification and analysis.

Molecular Structure and Identification
A thorough understanding of a molecule begins with its fundamental structure and identifiers.

Methyl 2-chloroquinoline-6-carboxylate is comprised of a bicyclic quinoline ring system,

substituted with a chlorine atom at the C2 position and a methoxycarbonyl group at the C6

position.
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} ddot Figure 1: 2D Structure of Methyl 2-chloroquinoline-6-carboxylate.

Table 1: Compound Identification

Identifier Value

IUPAC Name
methyl 2-chloroquinoline-6-carboxylate[7]
[8]

CAS Number 849807-09-6[7][8][9][10]

Molecular Formula C₁₁H₈ClNO₂[7][8][9]

Molecular Weight 221.64 g/mol [8]

SMILES COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1[8][11]

| InChI Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N[7] |

Physical and Spectroscopic Properties
The physical properties of a compound are critical for its handling, formulation, and purification.

While extensive experimental data for this specific molecule is not widely published, a

combination of vendor-supplied data and computational predictions provides a reliable profile.

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Solid[7][9]
Sigma-Aldrich,
CymitQuimica

Melting Point 134-136 °C Sigma-Aldrich (ChemScene)

Boiling Point 343.7 ± 22.0 °C (Predicted) Sigma-Aldrich (ChemScene)

Purity ≥97%[8][9] Commercial Suppliers

Storage Conditions
Inert atmosphere, room

temperature[7]
Sigma-Aldrich (Ambeed)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1466512?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://cymitquimica.com/products/10-093423/849807-09-6/methyl-2-chloroquinoline-6-carboxylate/
https://www.amadischem.com/product-A863844
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://cymitquimica.com/products/10-093423/849807-09-6/methyl-2-chloroquinoline-6-carboxylate/
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://pubchemlite.lcsb.uni.lu/e/compound/56924381
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://cymitquimica.com/products/10-093423/849807-09-6/methyl-2-chloroquinoline-6-carboxylate/
https://www.achemblock.com/t93550-methyl-2-chloroquinoline-6-carboxylate.html
https://cymitquimica.com/products/10-093423/849807-09-6/methyl-2-chloroquinoline-6-carboxylate/
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f18de?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| XlogP (Predicted) | 3.0[11] | PubChemLite |

Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on

the known effects of the substituents and the quinoline core, the following spectral

characteristics are predicted.

¹H Nuclear Magnetic Resonance (¹H NMR):

Aromatic Protons (5H): Expected to appear in the range of δ 7.5-8.5 ppm. The protons on

the carbocyclic ring (H5, H7, H8) and the heterocyclic ring (H3, H4) will exhibit complex

splitting patterns (doublets, doublets of doublets) due to coupling. The H5 proton, being

peri to the nitrogen, is often the most deshielded.

Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm for the ester methyl

group.

¹³C Nuclear Magnetic Resonance (¹³C NMR):

Carbonyl Carbon (C=O): Expected in the δ 165-170 ppm region.

Aromatic/Heteroaromatic Carbons (10C): A complex set of signals between δ 120-155

ppm. The carbon bearing the chlorine (C2) will be significantly shifted.

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

C=N/C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS):
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Molecular Ion (M⁺): A prominent peak at m/z 221, with a characteristic M+2 isotope peak

at m/z 223 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl

isotope.

Key Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 190,

and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 162.

Chemical Reactivity and Synthetic Utility
The synthetic value of methyl 2-chloroquinoline-6-carboxylate stems from its two distinct

functional handles, which can be addressed with high selectivity.

Nucleophilic Aromatic Substitution (SₙAr) at the C2
Position
The chlorine atom at the C2 position is activated towards nucleophilic substitution by the

electron-withdrawing effect of the ring nitrogen.[12][13] This makes it a prime site for

introducing molecular diversity. This reaction is one of the most powerful methods for

functionalizing the quinoline scaffold.[3][4] A wide variety of nucleophiles can displace the

chloride, including:

Amines (R-NH₂): To form 2-aminoquinoline derivatives.

Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxyquinolines.

Thiols (R-SH): To form 2-thioether derivatives.

The reactivity at the C2 position is generally higher than at the C4 position in similar systems, a

key consideration in designing multi-step syntheses.[12]

Reactions of the Methyl Ester at the C6 Position
The methyl ester group is a versatile precursor to other functionalities.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-

chloroquinoline-6-carboxylic acid) under either acidic or basic conditions.[14][15] This
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carboxylic acid can then be used in amide bond couplings, converted to other esters, or used

to introduce other functional groups.

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst

can produce different esters.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the

ester to a primary alcohol ( (2-chloroquinolin-6-yl)methanol).

dot digraph "Reactivity_Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF",

color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} ddot Figure 2: Key reactivity pathways for methyl 2-chloroquinoline-6-carboxylate.

Role in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved

drugs with activities ranging from antibacterial and antimalarial to anticancer.[1][2][6] Methyl 2-
chloroquinoline-6-carboxylate is an exemplary building block for generating novel

therapeutic candidates. The C2 position serves as an attachment point for various

pharmacophores that can interact with the active sites of biological targets, such as protein

kinases. The C6-ester can be modified to enhance solubility, modulate pharmacokinetic

properties, or introduce additional binding interactions.

Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and

characterization of derivatives.

Protocol: General Procedure for Nucleophilic
Substitution at C2
Causality: This procedure utilizes a polar aprotic solvent (DMF) to facilitate the SₙAr reaction

and a mild base (K₂CO₃) to neutralize the HCl generated, driving the reaction to completion

without causing unwanted side reactions.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add

methyl 2-chloroquinoline-6-carboxylate (1.0 eq).

Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous

potassium carbonate (K₂CO₃, 2.0-3.0 eq).

Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol, 1.1-1.5 eq) to the

stirring suspension.

Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl

acetate, 3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography or recrystallization.

Protocol: Hydrolysis of the Methyl Ester to the
Carboxylic Acid
Causality: This protocol employs basic hydrolysis (saponification), which is typically a clean and

irreversible process, yielding the carboxylate salt. Subsequent acidification protonates the salt

to give the final carboxylic acid product, which often precipitates from the aqueous solution.

Preparation: Dissolve methyl 2-chloroquinoline-6-carboxylate (1.0 eq) in a mixture of

tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide

(NaOH) (2.0-4.0 eq).

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until

the starting material is consumed (monitor by TLC).
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Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.

Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl.

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water

and dry under high vacuum to yield the desired carboxylic acid.

dot digraph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4",

fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial",

fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge
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} ddot Figure 3: General experimental workflow for the modification and analysis of the title

compound.

Conclusion
Methyl 2-chloroquinoline-6-carboxylate is a molecule of significant strategic importance. Its

well-defined points of reactivity allow for the controlled and predictable synthesis of a wide

range of derivatives. The insights into its physical and chemical properties provided in this

guide are intended to empower researchers to fully leverage this versatile building block in their

synthetic and drug discovery endeavors. The provided protocols offer a robust foundation for

practical application, ensuring both efficiency and reproducibility in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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